molecular formula C16H17F3N4O B5277444 (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B5277444
M. Wt: 338.33 g/mol
InChI Key: ULONTTRJUBIQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative under basic conditions . The trifluoromethyl group is usually introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazole and piperazine rings facilitate its interaction with the active site of the target molecule . This interaction can inhibit the activity of the target enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart from similar compounds is its trifluoromethyl group, which significantly enhances its lipophilicity and binding affinity to molecular targets. This makes it a more potent candidate for drug development compared to its analogs .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-21-14(5-6-20-21)15(24)23-9-7-22(8-10-23)13-4-2-3-12(11-13)16(17,18)19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULONTTRJUBIQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.